tert-Butyl 5-bromo-2H-spiro[benzofuran-3,4'-piperidine]-1'-carboxylate
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Overview
Description
tert-Butyl 5-bromo-2H-spiro[benzofuran-3,4’-piperidine]-1’-carboxylate: is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement, combining a benzofuran moiety with a piperidine ring, and is often used in various fields of scientific research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-bromo-2H-spiro[benzofuran-3,4’-piperidine]-1’-carboxylate typically involves multiple steps:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromine Atom: Bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Spirocyclization: The spiro linkage between the benzofuran and piperidine rings is formed through a nucleophilic substitution reaction.
tert-Butyl Protection: The carboxylate group is protected using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes:
Continuous Flow Chemistry: To enhance reaction efficiency and safety.
Automated Synthesis: Using robotic systems to handle multiple reaction steps with precision.
Purification: Employing techniques like crystallization, distillation, or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new spirocyclic compounds with varied functional groups.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Receptor Binding Studies: Used in studies involving receptor-ligand interactions.
Medicine
Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which tert-Butyl 5-bromo-2H-spiro[benzofuran-3,4’-piperidine]-1’-carboxylate exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulation of signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2H-spiro[benzofuran-3,4’-piperidine] hydrochloride
- tert-Butyl 5-chloro-2H-spiro[benzofuran-3,4’-piperidine]-1’-carboxylate
Uniqueness
- Structural Features : The combination of a bromine atom and tert-butyl group provides unique reactivity and stability.
- Biological Activity : Exhibits distinct biological activities compared to its analogs, making it a valuable compound for research.
This detailed overview should provide a comprehensive understanding of tert-Butyl 5-bromo-2H-spiro[benzofuran-3,4’-piperidine]-1’-carboxylate, its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
tert-Butyl 5-bromo-2H-spiro[benzofuran-3,4'-piperidine]-1'-carboxylate (CAS No. 1251015-16-3) is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, including anticancer, neuroprotective, and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula of this compound is C17H22BrNO3. The compound features a spiro structure that is significant for its biological interactions.
Anticancer Activity
Recent studies indicate that this compound exhibits potent anticancer properties . It has been shown to:
- Induce apoptosis in cancer cell lines, including breast and lung cancer cells.
- Inhibit cell proliferation by disrupting the cell cycle at the G1 phase.
A detailed study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values of approximately 15 µM and 20 µM, respectively .
Neuroprotective Effects
The compound has also been evaluated for its neuroprotective effects , particularly in models of neurodegenerative diseases. It has been reported to:
- Enhance neuronal survival under oxidative stress conditions.
- Modulate pathways associated with neuroinflammation.
In vitro studies using primary neuronal cultures indicated that this compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 when exposed to neurotoxic agents .
Anti-inflammatory Properties
In addition to its anticancer and neuroprotective effects, this compound has demonstrated anti-inflammatory activity . Research findings suggest that it:
- Inhibits the expression of cyclooxygenase enzymes (COX-1 and COX-2), which are critical mediators in the inflammatory response.
In vivo studies on animal models of inflammation showed a marked decrease in edema and inflammatory markers following administration of this compound .
Data Table: Summary of Biological Activities
Activity Type | Effect | Reference |
---|---|---|
Anticancer | Induces apoptosis; inhibits proliferation | |
Neuroprotective | Enhances neuronal survival; reduces cytokines | |
Anti-inflammatory | Inhibits COX enzymes; reduces edema |
Case Studies
A case study involving the application of this compound in a murine model of breast cancer showed promising results. Mice treated with the compound exhibited a 50% reduction in tumor size compared to control groups after four weeks of treatment. Histological analysis revealed decreased mitotic figures and increased apoptosis within tumor tissues .
Properties
IUPAC Name |
tert-butyl 5-bromospiro[2H-1-benzofuran-3,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO3/c1-16(2,3)22-15(20)19-8-6-17(7-9-19)11-21-14-5-4-12(18)10-13(14)17/h4-5,10H,6-9,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPDNNVZTQRXHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)COC3=C2C=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745365 |
Source
|
Record name | tert-Butyl 5-bromo-1'H,2H-spiro[1-benzofuran-3,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20745365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251015-16-3 |
Source
|
Record name | tert-Butyl 5-bromo-1'H,2H-spiro[1-benzofuran-3,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20745365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.